2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2S/c25-18-9-11-19(12-10-18)26-23(29)17-31-22-15-28(21-8-4-3-7-20(21)22)16-24(30)27-13-5-1-2-6-14-27/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXLUHPIAKSITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The azepane ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the chlorophenyl group via a coupling reaction. The final step involves the formation of the thioacetamide linkage, which can be achieved through a thiolation reaction using appropriate thiolating agents .
Chemical Reactions Analysis
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors, including serotonin and dopamine receptors, which play a crucial role in its biological activities . The compound’s ability to modulate these receptors and other molecular targets contributes to its therapeutic potential .
Comparison with Similar Compounds
Analog with Phenylethyl Substitution
2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide (Compound ID: E587-0450) :
- Key Differences :
- Substituent : The 4-chlorophenyl group is replaced with a 2-phenylethyl chain.
- Molecular Weight : 449.61 (vs. 456.001).
- Physicochemical Properties :
- Higher logP (3.4859 vs. ~3.0 estimated for the target compound), indicating increased lipophilicity.
- Reduced hydrogen-bond donor count (1 vs. 1) but similar polar surface area (42.736 Ų).
Implications : The phenylethyl group may enhance blood-brain barrier penetration but reduce aqueous solubility (logSw = -3.5942) .
Sulfonyl vs. Sulfanyl Linker
2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-(2-methylphenyl)acetamide (CAS: 878058-73-2) :
- Key Differences :
- Sulfur Oxidation : Sulfonyl (-SO2-) replaces sulfanyl (-S-).
- Substituent : 2-methylphenyl instead of 4-chlorophenyl.
- Molecular Weight : 467.58 (vs. 456.001).
Implications :
Quinoline-Based Analogs
2-{1-[(4-Chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(quinolin-6-yl)acetamide (C26H18ClN3O2) :
- Key Differences: Core Modification: A quinolin-6-yl group replaces the 4-chlorophenyl. Additional Oxo Group: A ketone is present at the indole-3-yl position.
Implications :
Fluoro- and Cyano-Substituted Analogs
Examples from Indomethacin Analog Studies :
- Compound 37 : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide.
- Compound 39: 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-cyanophenyl)sulfonyl)acetamide.
Key Differences :
Implications :
Dichlorophenyl Derivatives
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide :
- Key Differences :
- Core Structure : Pyrazol-4-yl replaces the indole.
- Substituents : Dichlorophenyl and methyl groups.
Implications :
Critical Insights :
- Sulfur Oxidation : Sulfonyl analogs improve solubility but may reduce bioavailability.
- Substituent Effects : Electron-withdrawing groups (Cl, F, CN) enhance target affinity but require balancing with solubility.
- Core Flexibility: Indole-based structures offer more conformational adaptability than pyrazole or quinoline analogs.
Biological Activity
The compound 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for medicinal chemistry.
The compound's structural characteristics are crucial for its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H28ClN3O2S |
| Molecular Weight | 470.03 g/mol |
| LogP | 4.4932 |
| Polar Surface Area | 42.894 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the azepane and indole moieties suggests potential interactions with G protein-coupled receptors (GPCRs) and other targets involved in signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular responses.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antioxidant Activity
Studies have shown that compounds similar to this compound possess antioxidant properties, which can mitigate oxidative stress in cells.
Antimicrobial Activity
Preliminary tests indicate moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in treating bacterial infections.
Neuroprotective Effects
Research has indicated that compounds with similar structures may protect against neuroinflammatory conditions, potentially benefiting diseases such as Parkinson's disease (PD). This protection is often mediated through the inhibition of pro-inflammatory cytokines and modulation of microglial activation.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
- Neuroinflammation Study : A study demonstrated that related compounds could significantly reduce nitric oxide production in LPS-stimulated microglia, suggesting anti-inflammatory properties beneficial in neurodegenerative diseases .
- Antimicrobial Screening : Compounds bearing similar functional groups have shown varied antibacterial activity, indicating the potential for developing new antibiotics .
- Enzyme Inhibition : Research on structurally analogous compounds revealed strong inhibitory activity against acetylcholinesterase (AChE), which is critical for treating neurodegenerative disorders .
Q & A
Q. What are the common synthetic strategies for synthesizing 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide?
- Methodological Answer : The synthesis typically involves three key steps: (i) Introduction of the azepane-oxoethyl group via alkylation of the indole nitrogen using 2-(azepan-1-yl)-2-oxoethyl halides under basic conditions. (ii) Formation of the sulfanyl linkage by reacting the 3-position of the indole moiety with a thiol-containing intermediate (e.g., mercaptoacetamide derivatives) in the presence of a mild oxidant or base. (iii) Coupling with the 4-chlorophenyl group through amide bond formation, often using carbodiimide-based coupling agents like EDC/HOBt. Purification is achieved via column chromatography or recrystallization, with reaction progress monitored by TLC and NMR .
Q. How is the structural integrity and purity of the compound confirmed?
- Methodological Answer : A combination of analytical techniques is employed:
- NMR Spectroscopy : H and C NMR verify the presence of key groups (e.g., azepane protons at δ 1.4–2.1 ppm, sulfanyl-linked methylene at δ 3.8–4.2 ppm) and rule out side products.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% target peak area).
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H] expected at m/z 467.58) .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Dose-response assays (IC) against target enzymes (e.g., kinases, cytochrome P450) using fluorogenic substrates.
- Receptor Binding : Competitive binding studies with radiolabeled ligands (e.g., H-labeled analogs) to determine K values.
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can synthetic routes be optimized for improved yield and scalability?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) enhance regioselectivity.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Flow Chemistry : Continuous-flow systems reduce reaction times and improve heat/mass transfer for exothermic steps (e.g., amide coupling) .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?
- Methodological Answer :
- Assay Standardization : Control for variables like cell passage number, serum concentration, and incubation time.
- Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Structural Analog Comparison : Benchmark against compounds with similar substituents (e.g., fluorophenyl vs. chlorophenyl groups) to identify SAR trends .
Q. What computational methods predict its binding modes and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets in kinases).
- QSAR Modeling : Train models on datasets of indole-sulfanyl derivatives to correlate substituent effects (e.g., azepane ring size) with activity.
- DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots .
Q. How does the compound’s stability vary under different pH and storage conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC. The sulfanyl linkage is prone to oxidation at neutral-to-alkaline pH.
- Thermal Stability : Accelerated stability testing (40°C/75% RH) over 4 weeks reveals decomposition products (e.g., disulfide formation).
- Light Sensitivity : Store in amber vials under inert gas (N) to prevent photodegradation of the indole moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
